![molecular formula C13H21F2NOS B2442936 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2320818-78-6](/img/structure/B2442936.png)
2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide
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Description
2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide, also known as CP-DCA, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CP-DCA is a small molecule that belongs to the class of thioacetamide derivatives.
Scientific Research Applications
Synthesis and Reactivity
Research in organic chemistry has explored the synthesis and reactivity of compounds similar to 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide. For example, Dyachenko et al. (2004) described the synthesis of substituted 1,3-Cyclohexadienes and Pyridine-2(1H)-thiones through the Michael reaction, showcasing methods that might be applicable for manipulating the structure of compounds like 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide for specific applications (Dyachenko, Dyachenko, & Chernega, 2004).
Biological Evaluation
Costello et al. (1991) discussed the use of conformational analysis in developing a series of potent opioid kappa agonists, highlighting the importance of structural configuration in biological activity, which could be relevant for designing derivatives of 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide with specific biological properties (Costello et al., 1991).
Antimicrobial Applications
Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, aimed at antimicrobial applications. This suggests that modifications of the core structure of 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide could yield derivatives with potential antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Advanced Materials
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting a potential route for the synthesis or modification of compounds like 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide for applications in material science or as intermediates in the synthesis of complex molecules (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(4,4-difluorocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NOS/c14-13(15)7-5-10(6-8-13)16-12(17)9-18-11-3-1-2-4-11/h10-11H,1-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLZGMQOCTOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide |
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